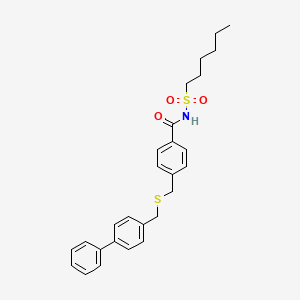
KY-226
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KY-226は、タンパク質チロシンホスファターゼ1Bの強力で選択的な経口活性アロステリック阻害剤です。この化合物は、インスリンおよびレプチンシグナル伝達を強化することにより、糖尿病および肥満の治療に大きな可能性を示しています。 さらに、this compoundは脳虚血性損傷に対する神経保護効果を示しています .
科学的研究の応用
KY-226 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein tyrosine phosphatase 1B inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in enhancing insulin and leptin signaling, making it a valuable compound for studying metabolic disorders.
Medicine: Explored for its potential therapeutic effects in treating diabetes, obesity, and neuroprotection against cerebral ischemic injury.
Industry: Utilized in the development of new drugs targeting protein tyrosine phosphatase 1B and related pathways
作用機序
KY-226は、タンパク質チロシンホスファターゼ1Bを選択的に阻害することで効果を発揮します。この阻害は、インスリンとレプチンシグナル伝達を強化し、グルコース代謝の改善と体重の減少につながります。分子標的は、インスリン受容体とAktやSTAT3などの下流シグナル伝達分子です。 インスリンシグナル伝達経路とレプチンシグナル伝達経路が含まれます .
類似化合物の比較
類似化合物
SMAP-2: インスリンシグナル伝達に類似の効果を持つタンパク質チロシンホスファターゼ1Bの別の阻害剤です。
JMS-053: 神経保護特性を持つタンパク質チロシンホスファターゼ1Bの選択的阻害剤です。
アビシノンV: タンパク質チロシンホスファターゼ1Bに対する阻害効果を持つ天然化合物です。
This compoundの独自性
This compoundは、その高い効力、選択性、および経口バイオアベイラビリティによって際立っています。 他のいくつかの阻害剤とは異なり、this compoundはペルオキシソーム増殖剤活性化受容体ガンマを活性化せず、代謝性疾患の治療における長期使用に安全な選択肢となっています .
生化学分析
Biochemical Properties
KY-226 interacts with the enzyme protein tyrosine phosphatase 1B (PTP1B), acting as an allosteric inhibitor . The IC50 value for the inhibition of human PTP1B activity by this compound is 0.25 μM . This interaction enhances the signaling of insulin and leptin, two key biomolecules involved in the regulation of glucose and energy homeostasis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In human hepatoma-derived cells (HepG2), this compound increases the phosphorylated insulin receptor (pIR) produced by insulin . Furthermore, this compound has been shown to protect neurons from cerebral ischemic injury . These effects demonstrate how this compound influences cell function, including impacts on cell signaling pathways and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with PTP1B. It acts as an allosteric inhibitor, binding to a site other than the active site of the enzyme, which changes the enzyme’s conformation and reduces its activity . This inhibition enhances the signaling of insulin and leptin, leading to anti-diabetic and anti-obesity effects .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. In db/db mice, the oral administration of this compound for 4 weeks significantly reduced plasma glucose and triglyceride levels as well as hemoglobin A1c values without increasing body weight gain . This suggests that this compound has a stable effect over time and does not degrade significantly in in vitro or in vivo studies.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In db/db mice, the administration of 10 and 30 mg/kg/day of this compound for 4 weeks significantly reduced plasma glucose and triglyceride levels . This indicates that this compound has a dose-dependent effect in animal models.
Metabolic Pathways
This compound is involved in the insulin and leptin signaling pathways . By inhibiting PTP1B, it enhances the signaling of insulin and leptin, which are key regulators of glucose and energy homeostasis .
準備方法
合成経路および反応条件
KY-226の合成は、重要な中間体の形成とその後の反応を含む複数の手順で構成されます。詳細な合成経路と反応条件は、専有であり、公表されていません。 合成には、さまざまな有機試薬と触媒を制御された条件下で使用して、高純度と収率を実現することが知られています .
工業生産方法
This compoundの工業生産は、一貫性と品質を確保するために、厳格な条件下で行われます。 プロセスは通常、最適化された反応条件を使用した大規模合成を含み、その後、結晶化とクロマトグラフィーなどの精製手順が行われて、高純度の最終製品が得られます .
化学反応の分析
反応の種類
KY-226は、次のようなさまざまな種類の化学反応を起こします。
酸化: this compoundは特定の条件下で酸化され、酸化された誘導体を形成することができます。
還元: 還元反応は、this compoundを還元された形態に変換できます。
置換: this compoundは、官能基が他の基で置き換えられる置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: さまざまな求核剤と求電子剤を適切な条件下で使用して、置換反応を実現できます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は官能基が変化した酸化された誘導体を生成する可能性がありますが、還元は化学的性質が異なる還元された形態を生成する可能性があります .
科学研究アプリケーション
This compoundは、次のような広範な科学研究アプリケーションを持っています。
化学: タンパク質チロシンホスファターゼ1B阻害とそのさまざまな生化学経路への影響を調べるためのツール化合物として使用されます。
生物学: インスリンとレプチンシグナル伝達の強化における役割が調査されており、代謝性疾患を研究するための貴重な化合物となっています。
医学: 糖尿病、肥満、および脳虚血性損傷に対する神経保護における潜在的な治療効果について検討されています。
類似化合物との比較
Similar Compounds
SMAP-2: Another inhibitor of protein tyrosine phosphatase 1B with similar effects on insulin signaling.
JMS-053: A selective inhibitor of protein tyrosine phosphatase 1B with neuroprotective properties.
Abyssinone V: A natural compound with inhibitory effects on protein tyrosine phosphatase 1B.
Uniqueness of KY-226
This compound stands out due to its high potency, selectivity, and oral bioavailability. Unlike some other inhibitors, this compound does not activate peroxisome proliferator-activated receptor gamma, making it a safer option for long-term use in treating metabolic disorders .
特性
IUPAC Name |
N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO3S2/c1-2-3-4-8-19-33(30,31)28-27(29)26-17-13-23(14-18-26)21-32-20-22-11-15-25(16-12-22)24-9-6-5-7-10-24/h5-7,9-18H,2-4,8,19-21H2,1H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXMABKUVSOEJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCS(=O)(=O)NC(=O)C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: KY-226 functions by inhibiting PTP1B, an enzyme that negatively regulates insulin and leptin signaling pathways. [] By inhibiting PTP1B, this compound enhances insulin sensitivity and leptin signaling, leading to improved glucose metabolism and reduced body weight. [] This mechanism distinguishes this compound from PPARγ agonists, a class of anti-diabetic drugs associated with adverse effects like weight gain. []
A: In studies using diabetic db/db mice, this compound effectively reduced plasma glucose, HbA1c levels, and triglyceride levels without causing weight gain. [] This is in contrast to pioglitazone, a PPARγ agonist, which demonstrated similar anti-diabetic effects but with increased body weight. [] Additionally, this compound successfully lowered food consumption and body weight gain in diet-induced obese mice, highlighting its potential as an anti-obesity agent. []
A: Recent research has identified this compound as a potential inhibitor of SARS-CoV-2 papain-like protease (PLpro). [, ] In vitro studies have shown that this compound binds to PLpro and inhibits its activity. [, ] While further research is necessary to explore its therapeutic potential against SARS-CoV-2, this finding suggests that this compound may possess antiviral properties in addition to its anti-diabetic and anti-obesity effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

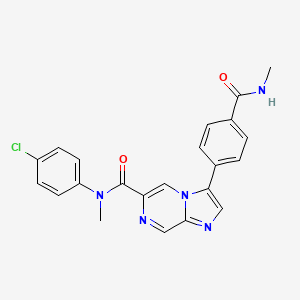
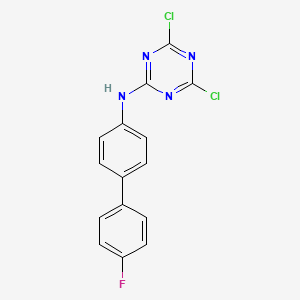
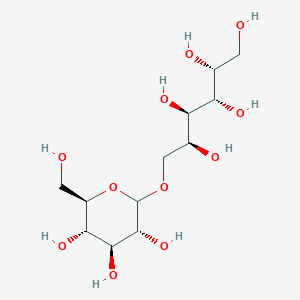
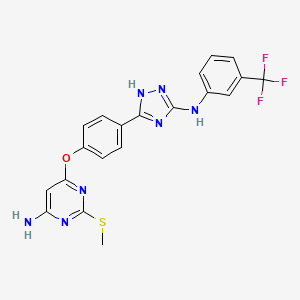
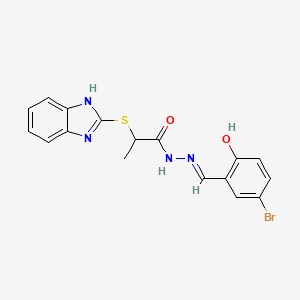

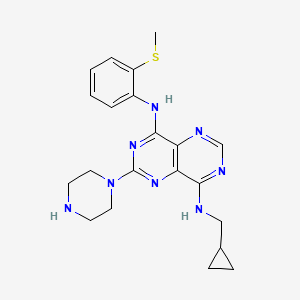
![methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate](/img/structure/B608340.png)
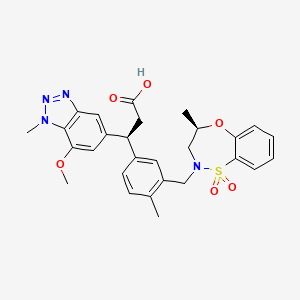
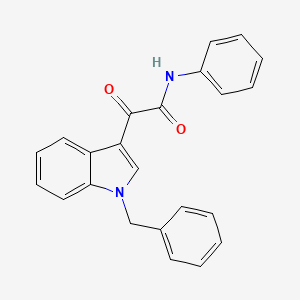
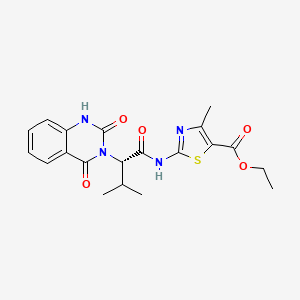
![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B608344.png)
